molecular formula C30H40O7 B10860897 Ganoderenic Acid D

Ganoderenic Acid D

Cat. No.: B10860897
M. Wt: 512.6 g/mol
InChI Key: JGWQYLZHPPFHEH-OWDPHXCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderenic Acid D is biosynthesized in Ganoderma lucidum through the mevalonate pathway . This pathway involves the conversion of acetyl-CoA to mevalonate, which is then transformed into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These intermediates undergo a series of enzymatic reactions to form lanosterol, which is further oxidized and cyclized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Ganoderma lucidum under controlled conditions to maximize the yield of triterpenoids. Advanced biotechnological methods, such as liquid chromatography–mass spectrometry (LC–MS), are used to isolate and purify this compound from the mushroom extracts .

Chemical Reactions Analysis

Types of Reactions: Ganoderenic Acid D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different pharmacological properties .

Comparison with Similar Compounds

Ganoderenic Acid D is part of a larger family of triterpenoids found in Ganoderma lucidum. Similar compounds include:

  • Ganoderic Acid A
  • Ganoderic Acid C6
  • Ganoderic Acid G
  • Ganoderic Acid K
  • Ganoderic Acid AM1

Uniqueness: this compound is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits. While other ganoderic acids share some common properties, this compound’s ability to upregulate SIRT3 and induce apoptosis in cancer cells sets it apart .

Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

(E)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,32H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,28+,29-,30+/m1/s1

InChI Key

JGWQYLZHPPFHEH-OWDPHXCRSA-N

Isomeric SMILES

CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O

Origin of Product

United States

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